molecular formula C16H17N3O4 B11707422 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11707422
M. Wt: 315.32 g/mol
InChI Key: BJVWXGQOPMWQBD-VCHYOVAHSA-N
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Description

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of the trimethoxyphenyl group and the pyridine ring in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The trimethoxyphenyl group and the pyridine ring contribute to its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide
  • N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s ability to form hydrogen bonds, interact with enzymes, and participate in various chemical reactions.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C16H17N3O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)10-18-19-16(20)12-6-4-5-7-17-12/h4-10H,1-3H3,(H,19,20)/b18-10+

InChI Key

BJVWXGQOPMWQBD-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=CC=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=CC=N2

Origin of Product

United States

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